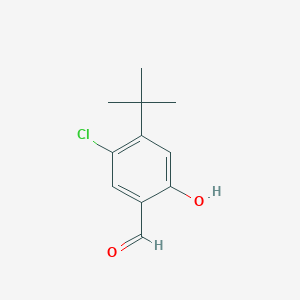

4-叔丁基-5-氯-2-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a tert-butyl group and a chlorine atom as substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related tert-butyl substituted benzaldehydes and their derivatives, which can be useful in understanding the behavior of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.

Synthesis Analysis

The synthesis of tert-butyl substituted benzaldehydes can be complex, involving multiple steps and various reagents. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed using the HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . This indicates that similar methodologies could potentially be applied to synthesize 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, albeit with necessary modifications to introduce the chlorine substituent at the appropriate position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for their reactivity and physical properties. For example, the synthesis and misidentification of 4-tert-butyl-2,6-dinitrobenzaldehyde revealed the importance of correctly identifying the positions of substituents on the aromatic ring, as misidentification can lead to incorrect assumptions about the compound's properties . Therefore, the precise placement of the tert-butyl and chlorine substituents in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would significantly influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzaldehydes can vary depending on the substituents and reaction conditions. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde can undergo anionic condensations in the presence of weak bases, leading to various products such as cinnamic acid derivatives . Similarly, 4-tert-butylcatechol undergoes electrochemical methoxylation to form methoxyquinone derivatives . These studies suggest that 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde may also participate in similar reactions, potentially leading to a range of derivatives depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. For example, the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol from 3,5-di-tert-butyl-4-hydroxybenzaldehyde shows that introducing different functional groups can lead to compounds with varied properties . The presence of a tert-butyl group generally increases the steric hindrance around the aromatic ring, which can affect the compound's boiling point, solubility, and stability. The chlorine atom in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would also contribute to its reactivity and physical properties, potentially making it more electrophilic and affecting its solubility in organic solvents.

科学研究应用

化学合成

“4-叔丁基-5-氯-2-羟基苯甲醛”用于合成各种有机配体 . 它是生产如“5-叔丁基-2-羟基苯甲醛硫代半缩氨基(THTB)”和“4-叔丁基-2-(4,5-二甲基-1H-咪唑-2-基)苯酚”等化合物的关键成分 .

制药应用

该化合物是重要的医药实体,用作合成西酞普兰和艾司西酞普兰草酸盐等药物的起始原料 . 这些药物是抗抑郁药,通过抑制血清素 (5-HT) 的摄取来发挥作用 .

苯甲醇的合成

“4-叔丁基-5-氯-2-羟基苯甲醛”也用于合成不同的苯甲醇(特别是氯苯甲醇) . 这些是制备奈非帕姆的中间体,奈非帕姆是一种镇痛药、肌肉松弛剂或抗抑郁药 .

酮还原酶辅助合成

筛选了能够对叔丁基[5-(4-氰基苯甲酰)-2-氟苯基]氨基甲酸酯进行手性选择性还原,生成叔丁基{5-[(4-氰基苯基)(羟基)甲基]-2-氟苯基}氨基甲酸酯的酮还原酶,ES-KRED-213 和 KRED-P1-H01 是用于目标生物转化的最佳酶 .

席夫碱连接卟啉的合成

它参与席夫碱连接卟啉的合成 . 卟啉是一类杂环大环有机化合物,由四个修饰的吡咯亚基组成,通过甲炔桥 (=CH−) 连接在它们的α碳原子上。

脱叔丁基化

所得产物 (Va) 与 30% 硫酸回流,经过脱叔丁基化反应,进一步转化为 5-对甲苯基亚氨基-1,2,4-三唑啉-3-硫酮 (VIa) .

安全和危害

属性

IUPAC Name |

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUNJCAVCOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)